

# An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isopulegol

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## Compound of Interest

Compound Name: (-)-Isopulegol

Cat. No.: B10770676

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## Introduction

**(-)-Isopulegol** is a naturally occurring monoterpene alcohol, recognized for its characteristic minty aroma and significant role as a chemical intermediate.<sup>[1]</sup> A member of the p-menthane monoterpenoid class of organic compounds, it is found in the essential oils of various plants, including multiple species of Eucalyptus and *Mentha*.<sup>[2][3]</sup> Its primary industrial significance lies in its function as a key precursor in the synthesis of (-)-menthol, a compound with vast applications in the flavor, fragrance, and pharmaceutical industries.<sup>[1][4]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of **(-)-Isopulegol**, detailed experimental protocols, and key chemical pathways, tailored for researchers, scientists, and professionals in drug development.

## Physical Properties

**(-)-Isopulegol** is typically a colorless to pale yellow liquid at room temperature with a distinct minty, herbal, and cooling odor. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of **(-)-Isopulegol**

Property	Value	Source(s)
Molecular Formula	<b>C<sub>10</sub>H<sub>18</sub>O</b>	
Molecular Weight	154.25 g/mol	
IUPAC Name	(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol	
CAS Number	89-79-2	
Appearance	Clear, colorless to pale yellow liquid/solid	
Odor	Minty, herbal, sweet-bitter, cooling	
Boiling Point	212 - 219 °C at 760 mmHg	
	91 °C at 12 mmHg	
Melting Point	5 - 8 °C / 78 °C*	
Density	0.904 - 0.913 g/mL at 25 °C	
Refractive Index	1.468 - 1.477 at 20 °C	
Optical Rotation	[α] <sup>20</sup> /D: -21° to -22.5° (neat)	
Flash Point	78 - 90.6 °C	
Vapor Pressure	~0.1 mmHg at 20-25 °C	

| Solubility | Slightly soluble in water (~300 mg/L); soluble in ethanol, oils, ether, acetone, DMSO, and chloroform. | |

\*Note: Significant discrepancies exist in the reported melting point, which may be due to isomeric purity or experimental conditions.

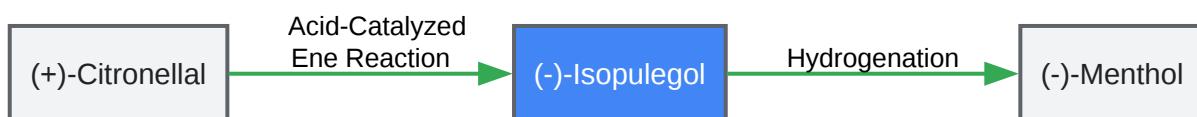
## Chemical Structure and Reactivity

**(-)-Isopulegol** is a chiral molecule featuring a cyclohexane ring with three stereocenters, substituted with hydroxyl, methyl, and isopropenyl groups. Its structure allows for a variety of

chemical transformations, making it a versatile building block in organic synthesis.

## Synthesis from (+)-Citronellal

The most common industrial synthesis of **(-)-Isopulegol** involves the intramolecular ene reaction (cyclization) of (+)-citronellal. This reaction is typically catalyzed by Lewis or Brønsted acids. The resulting **(-)-Isopulegol** can then be hydrogenated to produce **(-)-Menthol**.

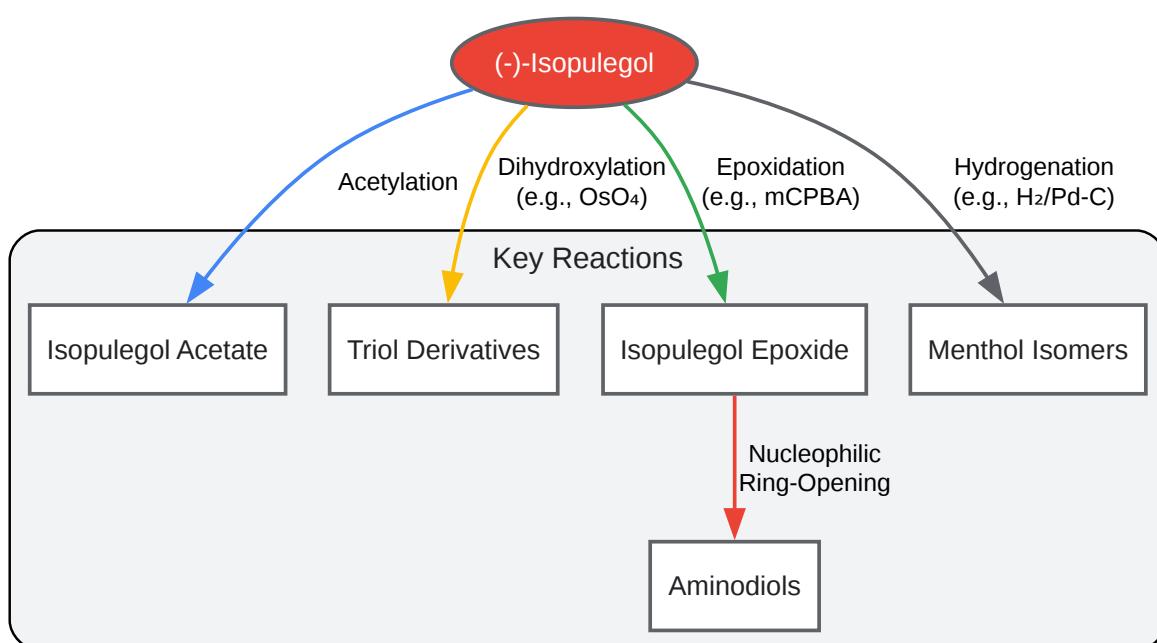


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Caption: Synthesis pathway from (+)-Citronellal to (-)-Menthol.

## Key Chemical Reactions

The functional groups of **(-)-Isopulegol**—the secondary alcohol and the double bond—are the primary sites of its chemical reactivity. It can undergo a range of transformations to produce various derivatives.



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Caption: Overview of the chemical reactivity of **(-)-Isopulegol**.

These reactions, including acetylation, dihydroxylation, epoxidation followed by nucleophilic ring-opening, and hydrogenation, enable the synthesis of a diverse library of chiral compounds from **(-)-isopulegol**.

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(-)-Isopulegol**.

Table 2: Spectroscopic Data for **(-)-Isopulegol**

Technique	Key Features / Data Source	Source(s)
Mass Spectrometry (MS)	<b>Electron ionization spectra are publicly available for comparison.</b>	
Infrared (IR) Spectroscopy	Spectra available, showing characteristic peaks for O-H and C=C stretching.	
<sup>13</sup> C NMR Spectroscopy	Chemical shifts for all 10 carbon atoms have been reported.	

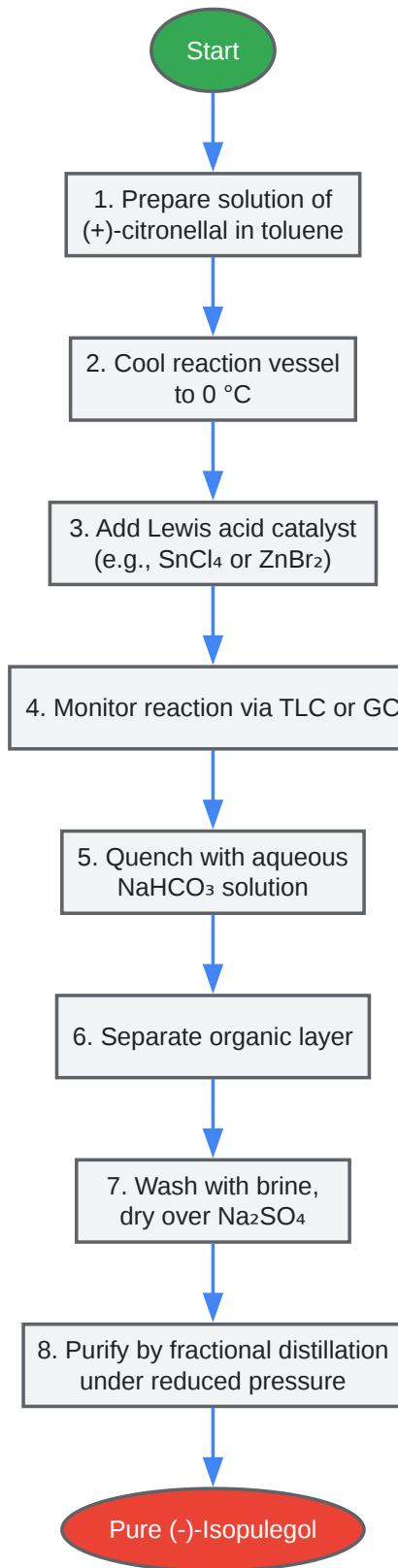
| Kovats Retention Index | Values are available for both standard non-polar and semi-standard non-polar columns, aiding in GC analysis. ||

## Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of **(-)-Isopulegol**.

## Protocol for Synthesis and Purification

This protocol outlines the acid-catalyzed cyclization of (+)-citronellal to produce **(-)-isopulegol**, followed by purification.



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## References

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